molecular formula C10H10BrIOS B14052353 1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one

1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14052353
M. Wt: 385.06 g/mol
InChI Key: SYLOFCZKLBPTFQ-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS. This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by iodination and the introduction of the methylthio group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The presence of reactive bromine and iodine atoms allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The methylthio group can also participate in interactions with proteins and enzymes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1-(2-chloro-3-(methylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-iodo-3-(ethylthio)phenyl)propan-2-one

Uniqueness

1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one is unique due to the combination of bromine, iodine, and a methylthio group on the phenyl ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H10BrIOS

Molecular Weight

385.06 g/mol

IUPAC Name

1-bromo-1-(2-iodo-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrIOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3

InChI Key

SYLOFCZKLBPTFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)I)Br

Origin of Product

United States

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